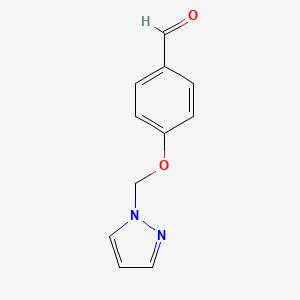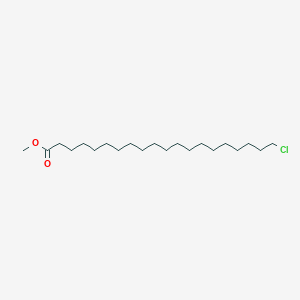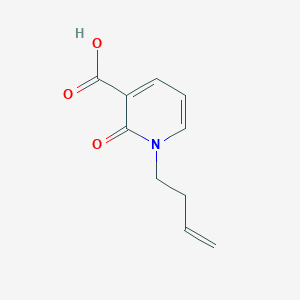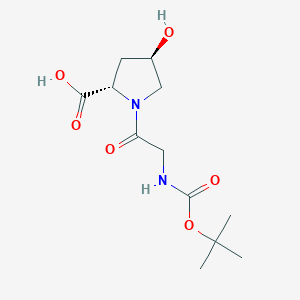
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a building block for the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-methoxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active molecules, offering advantages in terms of selectivity and efficiency .
Eigenschaften
Molekularformel |
C12H20N2O6 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)13-5-9(16)14-6-7(15)4-8(14)10(17)18/h7-8,15H,4-6H2,1-3H3,(H,13,19)(H,17,18)/t7-,8+/m1/s1 |
InChI-Schlüssel |
FJCRCZOXBXREGM-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


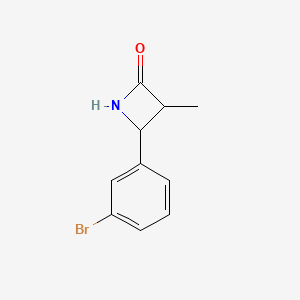
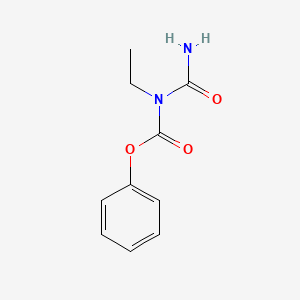
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
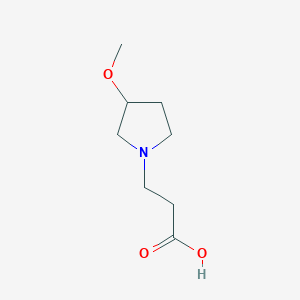
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
